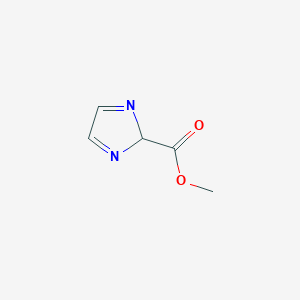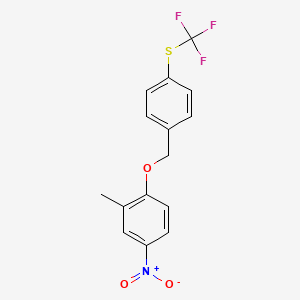
5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one: is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a fluorine atom at the 5-position and a thioxo group at the 2-position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the reaction of 5-fluorouracil with a thiolating agent such as phosphorus pentasulfide (P2S5) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: 5-fluorouracil
Thiolating Agent: Phosphorus pentasulfide (P2S5)
Solvent: Anhydrous toluene or xylene
Reaction Temperature: 100-150°C
Reaction Time: 4-6 hours
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 5-fluoro-2-sulfinyl-2,5-dihydropyrimidin-4(3H)-one and 5-fluoro-2-sulfonyl-2,5-dihydropyrimidin-4(3H)-one.
Reduction: Formation of 5-fluoro-2-mercapto-2,5-dihydropyrimidin-4(3H)-one.
Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in the production of essential biomolecules. The pathways involved in these interactions are still under investigation, but they are believed to involve the inhibition of nucleic acid synthesis and protein function.
Comparación Con Compuestos Similares
5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one: can be compared with other similar compounds, such as:
5-fluorouracil: A widely used chemotherapeutic agent with a similar fluorine substitution but lacking the thioxo group.
2-thiouracil: Contains a thioxo group but lacks the fluorine substitution.
5-fluoro-2-thiouracil: Combines both the fluorine and thioxo groups but differs in the position of the thioxo group.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H3FN2OS |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
5-fluoro-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H3FN2OS/c5-2-1-6-4(9)7-3(2)8/h1-2H,(H,7,8,9) |
Clave InChI |
OACNBAOPUQMYFC-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=S)NC(=O)C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)


![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)



![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)




